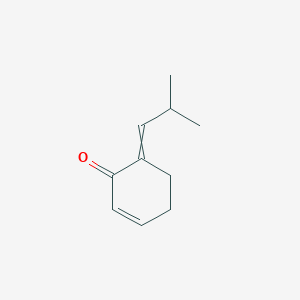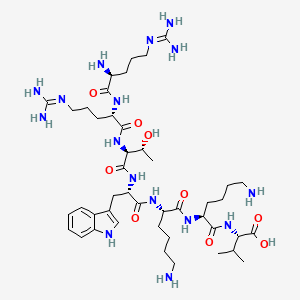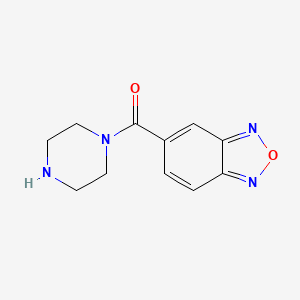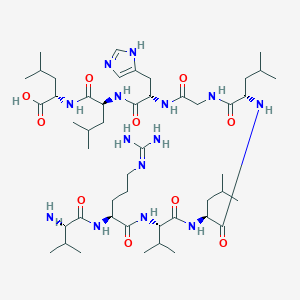
6-(2-Methylpropylidene)cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methylpropylidene)cyclohex-2-en-1-one is an organic compound with the molecular formula C10H14O It is a ketone with a cyclohexene ring substituted by a 2-methylpropylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpropylidene)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with isobutyraldehyde under basic conditions. The reaction typically proceeds as follows:
Reactants: Cyclohexanone and isobutyraldehyde.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: An alcohol such as ethanol or methanol.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
6-(2-Methylpropylidene)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(2-Methylpropylidene)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 6-(2-Methylpropylidene)cyclohex-2-en-1-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds and interact with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2-Methylcyclohexanone: A methyl-substituted cyclohexanone.
Isobutyraldehyde: An aldehyde with a similar 2-methylpropylidene group.
Uniqueness
6-(2-Methylpropylidene)cyclohex-2-en-1-one is unique due to its combination of a cyclohexene ring and a 2-methylpropylidene group. This structure imparts distinct chemical properties and reactivity compared to simpler ketones or aldehydes.
特性
CAS番号 |
824975-87-3 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
6-(2-methylpropylidene)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-8(2)7-9-5-3-4-6-10(9)11/h4,6-8H,3,5H2,1-2H3 |
InChIキー |
HOIPQGISWKTMJT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=C1CCC=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14215374.png)
![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)

![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide](/img/structure/B14215397.png)
![11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid](/img/structure/B14215404.png)

![(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14215430.png)
![2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14215436.png)


![2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14215464.png)
![(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B14215474.png)

